molecular formula C13H14N2O2 B2366585 6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone CAS No. 83516-70-5

6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone

Cat. No.: B2366585
CAS No.: 83516-70-5
M. Wt: 230.267
InChI Key: DCXOGDFXYWSZPU-GORDUTHDSA-N
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Description

6-(4-Methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyridazinone core with a methoxystyryl substituent, which contributes to its distinct chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable pyridazinone precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone stands out due to its unique pyridazinone core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[(E)-2-(4-methoxyphenyl)ethenyl]-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-17-12-7-3-10(4-8-12)2-5-11-6-9-13(16)15-14-11/h2-5,7-8H,6,9H2,1H3,(H,15,16)/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXOGDFXYWSZPU-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NNC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NNC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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